- Preparation of tetrazole substituted arylamides as P2X receptor antagonists, World Intellectual Property Organization, , ,

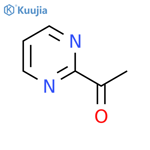

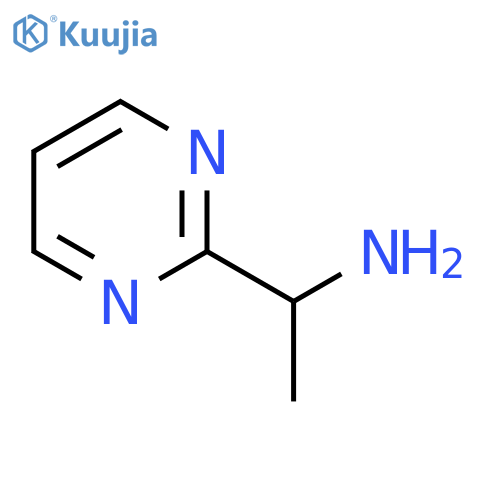

Cas no 944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine)

1-(pyrimidin-2-yl)ethan-1-amine الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 1-(Pyrimidin-2-yl)ethanamine

- 1-(Pyrimidin-2-yl)ethamine

- 1-pyrimidin-2-ylethanamine

- 1-PYRIMIDIN-2-YLETHYLAMINE

- AM804589

- SB45594

- 944906-24-5

- 4-(1-AMINO-2-CARBOXY-ETHYL)-BENZOICACID

- FT-0715628

- EN300-1072131

- CS-0054426

- AB59468

- SCHEMBL310530

- 1-(PYRIMIDIN-2-YL)ETHAN-1-AMINE

- MFCD10697373

- J-503621

- AKOS010037500

- DTXSID70717779

- α-Methyl-2-pyrimidinemethanamine (ACI)

- 2-(1-Aminoethyl)pyrimidine

- [1-(Pyrimidin-2-yl)ethyl]amine

- (S)-1-(Pyrimidin-2-yl)ethan-1-amine

- MFCD18632779

- (R)-1-(2-Pyrimidinyl)ethanamine

- (1R)-1-pyrimidin-2-ylethanamine

- SY263077

- SY382916

- DB-023511

- (S)-1-(2-Pyrimidinyl)ethanamine

- 1-(pyrimidin-2-yl)ethan-1-amine

-

- MDL: MFCD27922039

- نواة داخلي: 1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3

- مفتاح Inchi: GVPDKCZQAZOFJX-UHFFFAOYSA-N

- ابتسامات: NC(C)C1N=CC=CN=1

حساب السمة

- نوعية دقيقة: 123.08000

- النظائر كتلة واحدة: 123.079647300g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 1

- عدد مستقبلات الهيدروجين بوند: 3

- عدد الذرات الثقيلة: 9

- تدوير ملزمة العد: 1

- تعقيدات: 78.4

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 1

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- طوبولوجي سطح القطب: 51.8Ų

- إكسلوغ 3: -0.5

الخصائص التجريبية

- بسا: 51.80000

- لوغب: 1.19660

1-(pyrimidin-2-yl)ethan-1-amine أمن المعلومات

1-(pyrimidin-2-yl)ethan-1-amine بيانات الجمارك

- رمز النظام المنسق:2933599090

- بيانات الجمارك:

China Customs Code:

2933599090Overview:

2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(pyrimidin-2-yl)ethan-1-amine الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM165621-1g |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 1g |

$916 | 2021-08-05 | |

| TRC | P997518-100mg |

1-(Pyrimidin-2-yl)ethanamine |

944906-24-5 | 100mg |

$414.00 | 2023-05-17 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-500MG |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 500MG |

¥ 1,722.00 | 2023-04-12 | |

| Enamine | EN300-1072131-10g |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 10g |

$3034.0 | 2023-10-28 | |

| Ambeed | A758353-1g |

1-(Pyrimidin-2-yl)ethanamine |

944906-24-5 | 95+% | 1g |

$523.0 | 2024-04-16 | |

| A2B Chem LLC | AI01187-250mg |

1-(Pyrimidin-2-yl)ethanamine |

944906-24-5 | 95%+ | 250mg |

$610.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125066-250mg |

1-(Pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 97% | 250mg |

¥2058.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-1g |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 1g |

¥2794.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-250mg |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 250mg |

¥1130.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2907-100mg |

1-(pyrimidin-2-yl)ethan-1-amine |

944906-24-5 | 95% | 100mg |

¥842.0 | 2024-04-16 |

1-(pyrimidin-2-yl)ethan-1-amine طريقة الإنتاج

طريقة الإنتاج 1

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

طريقة الإنتاج 2

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Tetrazole-substituted arylamides as P2X2 and P2X2/3 receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

طريقة الإنتاج 3

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Thiazolylbenzamides and oxazolylbenzamides as P2X3 and P2X2/3 antagonists and their preparation and use for the treatment of pain and respiratory disorders, United States, , ,

طريقة الإنتاج 4

1.2 Reagents: Sodium hydroxide ; pH 13

- Pyrazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

طريقة الإنتاج 5

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Triazole-substituted arylamide derivatives and their use as P2X3 and /or P2X2/3 purinergic receptor antagonists and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

طريقة الإنتاج 6

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Preparation of pyridinylindazolearylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,

طريقة الإنتاج 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Preparation of oxooxazolidinylarylamide derivatives and analogs for use as P2X3 and P2X2/3 antagonists, United States, , ,

طريقة الإنتاج 8

1.2 Reagents: Water ; rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Preparation of thiazole and oxazole-substituted arylamides as P2X3 and/or a P2X2/3 receptor antagonist, World Intellectual Property Organization, , ,

طريقة الإنتاج 9

1.2 Reagents: Sodium hydroxide ; pH 13

- Preparation of biphenyl and pyridinylphenyl amide derivatives as P2X3 and P2X2/3 antagonists for the treatment of pain, United States, , ,

طريقة الإنتاج 10

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Preparation of thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists for treatment of pain and urinary tract disease, United States, , ,

طريقة الإنتاج 11

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt

- Preparation of tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists, United States, , ,

طريقة الإنتاج 12

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13

- Preparation of imidazole-substituted arylamides as P2X3 and P2X2/3 antagonists for disease treatment, World Intellectual Property Organization, , ,

1-(pyrimidin-2-yl)ethan-1-amine Raw materials

1-(pyrimidin-2-yl)ethan-1-amine Preparation Products

1-(pyrimidin-2-yl)ethan-1-amine الوثائق ذات الصلة

-

1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Mehmet Menaf Ayhan,Burcu Dedeoglu,Yunus Zorlu,Bünyemin Coşut CrystEngComm, 2021,23, 268-272

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

944906-24-5 (1-(pyrimidin-2-yl)ethan-1-amine) منتجات ذات صلة

- 1512521-62-8(ethyl 2-amino-4-(propan-2-yloxy)butanoate)

- 61948-65-0(2-Chloro-8-methoxyquinazolin-4-amine)

- 2751611-23-9(1-tert-butyl 3-methyl 3-methylpiperazine-1,3-dicarboxylate)

- 313647-70-0(N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-4-ethoxybenzamide)

- 1309982-26-0(tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate)

- 878807-29-5(4-(benzylamino)butane-1,2-diol)

- 1421939-67-4(3-azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride)

- 893936-86-2(methyl 4-(2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamido)benzoate)

- 2228633-58-5(3-(3-chloro-2,4-difluorophenyl)-2,2-dimethylcyclopropylmethanamine)

- 1515078-41-7(2-1-(3-chlorophenyl)cyclopropylpropan-2-amine)